

Application Note: A Validated HPLC Method for the Analysis of Finerenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Finerenone-d3
Cat. No.:	B12381673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.^{[1][2]} It is indicated for reducing the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with chronic kidney disease (CKD) associated with type 2 diabetes (T2D).^[2] As a critical therapeutic agent, ensuring its quality and purity through reliable analytical methods is paramount. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Finerenone in bulk drug and pharmaceutical dosage forms.

Physicochemical Properties of Finerenone:

Finerenone is a white to off-white crystalline powder.^{[1][3]} It is practically insoluble in water but freely soluble in organic solvents like methanol and acetonitrile. It belongs to Biopharmaceutical Classification System (BCS) class II, indicating low solubility and high permeability.

HPLC Method for Finerenone Analysis

This section details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the determination of Finerenone.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Instrument	HPLC system with a UV/PDA detector
Column	Inertsil ODS C-18-3V (250 x 4.6mm, 5µm particle size)
Mobile Phase	0.03M Ammonium Acetate in water: Acetonitrile (20:80 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient
Detection Wavelength	230 nm
Run Time	20 minutes
Retention Time	Approximately 10.9 minutes
Diluent	Mobile Phase

Reagents and Solutions

- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Water (HPLC Grade)
- Finerenone Reference Standard

Preparation of 0.03M Ammonium Acetate: Dissolve approximately 2.31 g of ammonium acetate in 1000 mL of HPLC grade water.

Preparation of Mobile Phase: Mix the 0.03M Ammonium Acetate solution and Acetonitrile in a ratio of 20:80 (v/v). Filter the mobile phase through a 0.45 μ m membrane filter and degas prior to use.

Preparation of Standard Stock Solution (2000 μ g/mL): Accurately weigh and dissolve 200 mg of Finerenone reference standard in a 100 mL volumetric flask with the diluent. Sonicate for 15 minutes to ensure complete dissolution and make up the volume with the diluent.

Preparation of Working Standard Solution (200 μ g/mL): Transfer 5 mL of the primary standard stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

Preparation of Sample Solution (from Tablets): Weigh and powder 20 tablets to determine the average weight. Take a quantity of powder equivalent to 10 mg of Finerenone and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent. Filter the solution through a 0.45 μ m syringe filter before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Validation Parameter	Results
Linearity Range	80 - 240 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.15 µg/mL
Specificity	No interference from excipients or degradation products
Robustness	The method is robust to small, deliberate changes in flow rate and mobile phase composition.

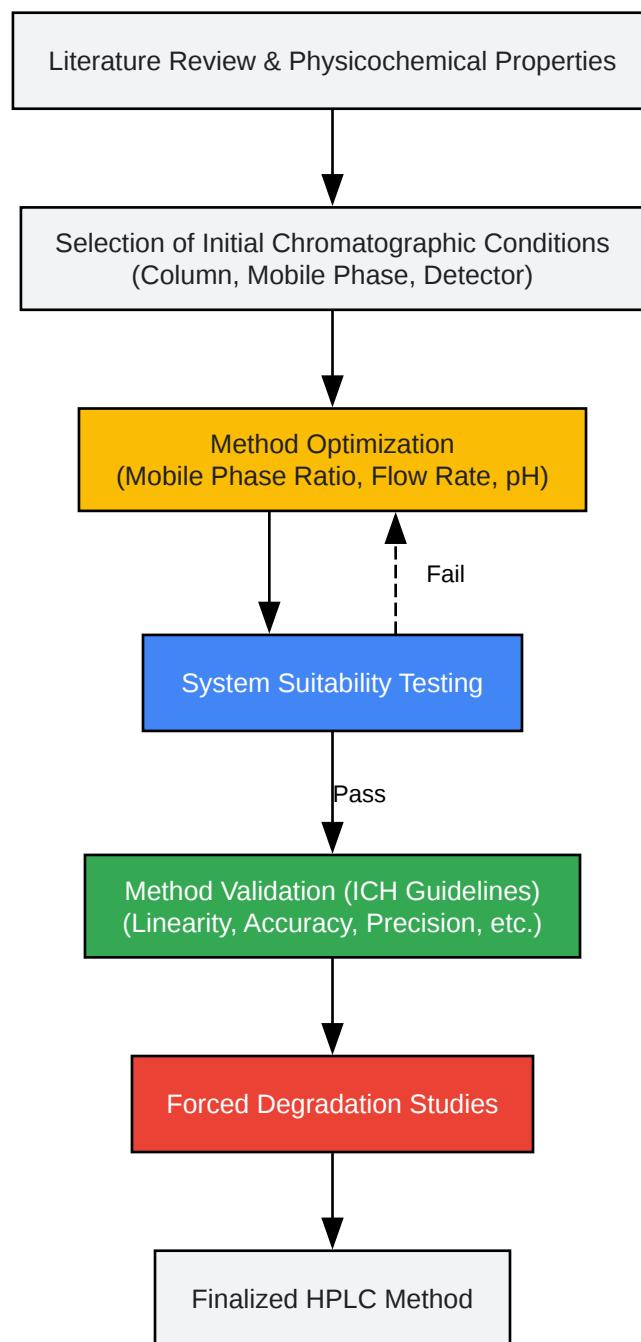
System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria for system suitability are presented in Table 3.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (%RSD) of Peak Areas	$\leq 2.0\%$ (for replicate injections)

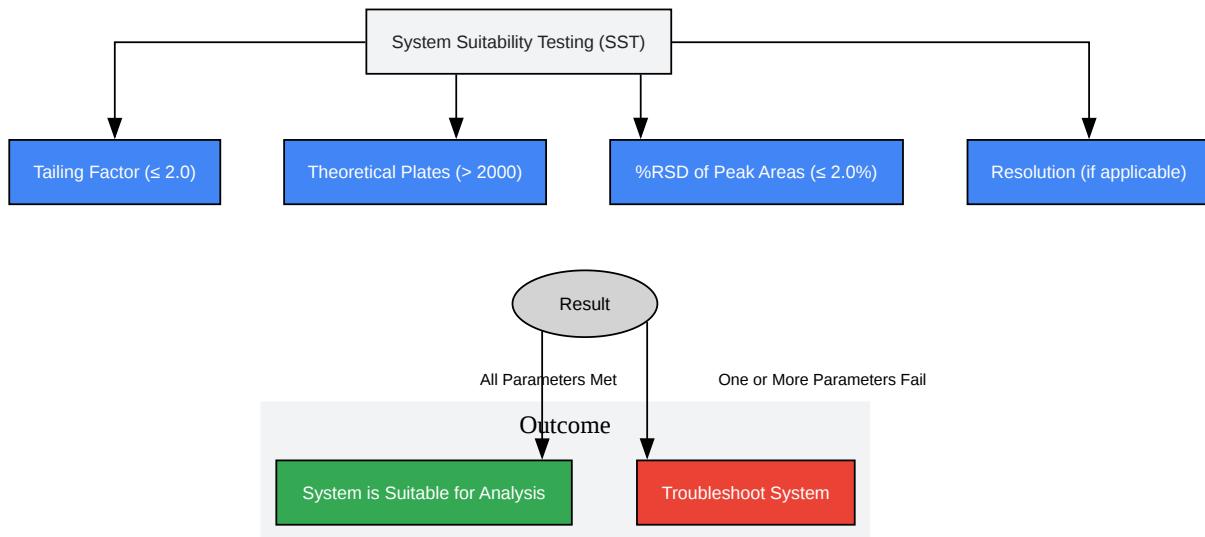
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Finerenone was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic degradation.


Protocol for Forced Degradation:

- Acid Degradation: A sample solution was treated with 0.1N HCl and heated.
- Base Degradation: A sample solution was treated with 0.1N NaOH at room temperature.
- Oxidative Degradation: A sample solution was treated with 30% hydrogen peroxide (H_2O_2) at room temperature.
- Thermal Degradation: Finerenone powder was kept in an oven at 80°C for 24 hours.
- Photolytic Degradation: Finerenone powder was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed that the method was able to separate the Finerenone peak from all degradation product peaks, confirming its stability-indicating capability.


Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for HPLC method development and the logical relationship of system suitability testing.

[Click to download full resolution via product page](#)

Caption: HPLC Method Development Workflow for Finerenone Analysis.

[Click to download full resolution via product page](#)

Caption: Logical Relationship of System Suitability Test Parameters.

Conclusion

This application note provides a simple, accurate, and precise RP-HPLC method for the quantitative analysis of Finerenone. The method is validated according to ICH guidelines and is demonstrated to be stability-indicating. This method is suitable for routine quality control analysis of Finerenone in bulk and pharmaceutical dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. eprajournals.com [eprajournals.com]
- To cite this document: BenchChem. [Application Note: A Validated HPLC Method for the Analysis of Finerenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381673#hplc-method-development-for-finerenone-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com